molecular formula C22H23ClN2O B4955538 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochloride

1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochloride

Cat. No. B4955538
M. Wt: 366.9 g/mol
InChI Key: YZKUUDPGZLZUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochloride, also known as Cbz-β-AP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a β-adrenergic receptor agonist and has been found to have significant effects on the cardiovascular system, making it a promising candidate for the treatment of various cardiovascular diseases.

Scientific Research Applications

1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been found to have significant positive effects on heart function, including increasing cardiac output and reducing myocardial ischemia-reperfusion injury. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.

Mechanism of Action

The mechanism of action of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP involves its binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increases in cyclic AMP levels. This results in the activation of protein kinase A and downstream signaling pathways that contribute to the compound's physiological effects.
Biochemical and Physiological Effects
1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP has been found to have a number of biochemical and physiological effects, including increasing cardiac output, reducing myocardial ischemia-reperfusion injury, and reducing inflammation and oxidative stress. Additionally, it has been shown to have positive effects on glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP in lab experiments is its specificity for β-adrenergic receptors, which allows for targeted activation of this pathway. However, one limitation is that its effects may be influenced by other factors, such as the presence of other compounds or variations in experimental conditions.

Future Directions

There are a number of potential future directions for research on 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP, including further exploration of its cardioprotective effects and potential therapeutic applications in other diseases, such as diabetes and metabolic syndrome. Additionally, research could focus on developing more potent and selective analogs of the compound, as well as investigating its effects on other signaling pathways and cellular processes.

Synthesis Methods

The synthesis of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP involves a multi-step process that includes the condensation of benzylamine with 9H-carbazole-9-carbaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the protection of the hydroxyl group with isopropylidene, resulting in the formation of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP hydrochloride.

properties

IUPAC Name

1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O.ClH/c25-18(15-23-14-17-8-2-1-3-9-17)16-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24;/h1-13,18,23,25H,14-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKUUDPGZLZUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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